2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Overview
Description
2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO4 It is a chlorinated derivative of ethanone, featuring hydroxy and methoxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone typically involves the chlorination of 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone. One common method includes the reaction of 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Major Products Formed
Substitution: Formation of substituted ethanones.
Oxidation: Formation of this compound derivatives with carbonyl groups.
Reduction: Formation of 2-chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanol.
Scientific Research Applications
2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of photoluminescent materials and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of hydroxy and methoxy groups enhances its ability to form hydrogen bonds and interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but lacks the chlorine atom.
1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone: Similar structure with a chlorine atom at a different position.
Uniqueness
2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,12H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZOHIUWSIOMEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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